4-(Chloromethyl)-2-methoxy-6-methylpyrimidine
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Overview
Description
4-(Chloromethyl)-2-methoxy-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a chloromethyl group at position 4, a methoxy group at position 2, and a methyl group at position 6 on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methoxy-6-methylpyrimidine typically involves the chloromethylation of 2-methoxy-6-methylpyrimidine. One common method includes the reaction of 2-methoxy-6-methylpyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the pyrimidine ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents may be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methoxy-6-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) and mild heating.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation of the methoxy group can produce a formyl or carboxyl derivative.
Scientific Research Applications
4-(Chloromethyl)-2-methoxy-6-methylpyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving pyrimidine derivatives.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of enzyme activity or disruption of DNA replication . The methoxy and methyl groups contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylpyrimidine: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-Chloromethyl-2-methylpyrimidine: Lacks the methoxy group, affecting its solubility and chemical behavior.
2,4-Dimethoxypyrimidine: Contains two methoxy groups, leading to distinct chemical properties and uses.
Uniqueness
4-(Chloromethyl)-2-methoxy-6-methylpyrimidine is unique due to the combination of its functional groups, which confer specific reactivity and versatility in chemical synthesis and research applications. The presence of the chloromethyl group allows for targeted modifications, while the methoxy and methyl groups enhance its stability and solubility.
Properties
IUPAC Name |
4-(chloromethyl)-2-methoxy-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5-3-6(4-8)10-7(9-5)11-2/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFRLSKCHPNEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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